molecular formula C11H21O5P B042418 Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate CAS No. 41891-54-7

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate

Cat. No. B042418
CAS RN: 41891-54-7
M. Wt: 264.25 g/mol
InChI Key: OQKGPUSERILONW-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is a compound involved in various synthetic pathways, including the Arbuzov reaction, which is a pivotal method in its synthesis and modification. Its structure and reactivity make it a valuable intermediate for the production of a range of chemical entities.

Synthesis Analysis

The synthesis of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate often involves reactions such as the Arbuzov reaction. For instance, the Arbuzov reaction carried out with ethyl chloroacetate and triethyl phosphate produces an intermediate, which is then reacted with 2-bromopropane to yield the target compound with an overall yield of 79.1% (C. Nhu, 2013).

Scientific Research Applications

  • Intramolecular Cyclization Studies : It's utilized in examining the spontaneous intramolecular cyclization of diethyl acetylsuccinate (Duus, 1978).

  • Synthesis of Fluorinated Building Blocks : This compound is instrumental in the synthesis of 3-fluorofuran-2(5H)-ones, which are novel fluorinated building blocks (Pomeisl et al., 2007).

  • Anticancer Therapy : It's used in synthesizing new compounds that have potential applications in anticancer therapy (Valla et al., 2005).

  • Synthesis of Lactones and Lactams : It plays a role in the synthesis of β-aryl-α-methylidene-γ-lactones and β-aryl-α-ethyl-β-methylidene-γ-lactams, with potential cytotoxic evaluation (Albrecht et al., 2010).

  • Bisphosphorylated 2-Furoic Acid Derivatives : It's used in synthesizing bisphosphorylated 2-furoic acid and its derivatives (Pevzner, 2015).

  • Intermediate in Lactone and Lactam Synthesis : It serves as an intermediate in the synthesis of α-alkylidene-γ2-lactones and lactams (Blaszczyk et al., 2004).

  • Stereochemistry of 3-Substituted 2-Methylbut-2-enoic Acid Derivatives : This compound aids in the synthesis and study of the stereochemistry of certain 3-substituted 2-methylbut-2-enoic acid derivatives (Brettle et al., 1973).

  • Synthesis of Aryl-Hydroxy-Naphthoates and Unsaturated Esters : It is used in synthesizing 4-aryl-2-hydroxy-1-naphthoates and β,β-unsaturated esters (Taylor & Davies, 1983).

  • Preparation of Fluorinated Lignan Intermediates : The compound is used in the preparation of intermediates for fluorinated lignans (Kvíčala et al., 2000).

  • Study of Nonhydrogen Bonding Interactions : It's utilized in researching rare nonhydrogen bonding interactions and their effects on crystal packing (Zhang et al., 2011).

  • Synthesis of Various Compounds : Ethyl 4,5-bis(diethoxyphosphorylmethyl)-3-furoate, a related compound, is used for the synthesis of various compounds (Pevzner, 2016).

  • Biohydrogenation Studies : Ethyl 4,4-dimethoxy-3-methylbut-2-enoate, a similar compound, is a substrate for biohydrogenation with fermenting Saccharomyces cerevisiae (Ferraboschi et al., 1987).

  • High Enantioselective Chemical Reactions : Ethyl 2-hydroxy-4-arylbutyrate, another related compound, is useful for its high enantioselectivity in chemical reactions (Meng et al., 2008).

  • Synthesis of Difluoromethylphosphonate-substituted Nitrogen Heterocycles : Ethyl 3-(diethoxyphosphoryl)-3,3-difluoropyruvate, a compound with a similar structure, is used in the synthesis of these heterocycles and shows reactivity in C-hydroxyalkylation of aromatic amines (Pasternak et al., 2000).

  • Potent Anticancer Agent : Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is a potent anticancer agent with high cytotoxic activity against various cancer cell lines (Jakubowski et al., 2017).

  • Phosphorylation Applications : It is also useful in the phosphorylation of other compounds, such as ethyl acetoacetate and acetylacetone (Kirakosyan et al., 2012).

  • Wittig Reaction Applications : The Wittig reaction with this compound affords alkyl E-4-(furyl)-4-(diethoxyphosphoryl)but-3(2)-enoates for various scientific applications (Pevzner, 2017).

  • Tricyclic Product Synthesis : It is a tricyclic product from the reaction between penicillin-derived thiazoloazetidinones and ethyl diazoacetate (Mara et al., 1982).

  • Synthesis Yield Study : A study on its synthesis yielded 79.1% of the target compound (Nhu, 2013).

properties

IUPAC Name

ethyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21O5P/c1-5-14-11(12)8-10(4)9-17(13,15-6-2)16-7-3/h8H,5-7,9H2,1-4H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKGPUSERILONW-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)CP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/CP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SG Zlotin, GV Kryshtal, GM Zhdankina… - Russian chemical …, 2004 - Springer
… Previously, it has been shown that in the condensation of ethyl 4 diethoxyphosphoryl 3 methylbut 2 enoate (1a) with 3 methylbutanal (2), the proportion of the 2E,4E isomer in the …
Number of citations: 8 link.springer.com
AR Valla, DL Cartier, R Labia - Studies in Natural Products Chemistry, 2003 - Elsevier
Natural retinoids, especially retinol, are present in all living organisms. They are known as fundamental mediators for many biological processes, eg vision, cellular growth, …
Number of citations: 4 www.sciencedirect.com
AR Valla, DL Cartier, R Labia - Current Organic Synthesis, 2004 - ingentaconnect.com
Natural retinoids, especially retinol, are present in all living organisms and are known as fundamental mediators for many biological processes. Recently, protective effects of …
Number of citations: 16 www.ingentaconnect.com
M Mehler, F Scholz, SJ Ullrich, J Mao, M Braun… - Biophysical journal, 2013 - cell.com
The proteorhodopsin family consists of retinal proteins of marine bacterial origin with optical properties adjusted to their local environments. For green proteorhodopsin, a highly specific …
Number of citations: 42 www.cell.com
AR VALLA - Studies in Natural Products Chemistry: Bioactive …, 2003 - books.google.com
Natural retinoids, especially retinol, are present in all living organisms. They are known as fundamental mediators for many biological processes, eg vision, cellular growth, …
Number of citations: 0 books.google.com

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